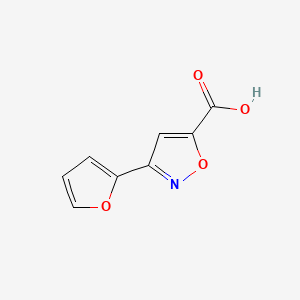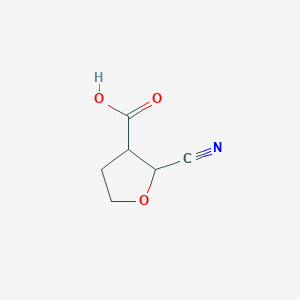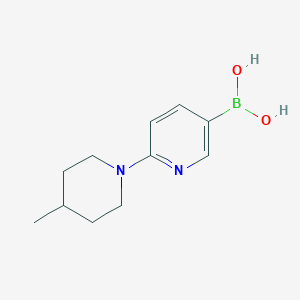![molecular formula C16H16N2S2 B11765063 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11765063.png)
5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Éthyl-6-méthyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol est un composé hétérocyclique appartenant à la classe des thiénopyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un noyau thieno[2,3-d]pyrimidine avec divers substituants tels que les groupes éthyle, méthyle et o-tolyle. Les thiénopyrimidines sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Éthyl-6-méthyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, la réaction du 2-aminothiophénol avec l’acétoacétate d’éthyle en présence d’une base peut conduire à la formation du noyau thieno[2,3-d]pyrimidine. Des étapes de fonctionnalisation ultérieures, telles que l’alkylation et l’arylation, introduisent les groupes éthyle, méthyle et o-tolyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement élevé et une pureté optimale. Des techniques telles que la synthèse en flux continu et l’utilisation de catalyseurs avancés peuvent améliorer l’efficacité du processus de production. De plus, des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé souhaité sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Éthyl-6-méthyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol subit diverses réactions chimiques, notamment:
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thiol en sulfure.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe thiol.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles tels que les halogénures d’alkyle ou les halogénures d’aryle peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Sulfures.
Substitution : Divers dérivés alkylés ou arylés.
Applications de recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel d’inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés anticancéreuses, antivirales et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 5-Éthyl-6-méthyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. La structure du composé lui permet d’interagir avec diverses voies biologiques, ce qui peut entraîner des effets thérapeutiques tels que des activités anti-inflammatoires ou anticancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de thieno[2,3-d]pyrimidine : Ces composés partagent la même structure de base mais diffèrent par leurs substituants.
Pyrazolo[1,5-a]pyrimidines : Ce sont des analogues de la purine avec des activités biologiques similaires.
Thiazoles et 1,3,4-thiadiazoles : Ces composés contiennent également des atomes de soufre et d’azote dans leurs cycles et présentent diverses activités biologiques.
Unicité
Le 5-Éthyl-6-méthyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol est unique en raison de ses substituants spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison de groupes éthyle, méthyle et o-tolyle en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C16H16N2S2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
5-ethyl-6-methyl-2-(2-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C16H16N2S2/c1-4-11-10(3)20-16-13(11)15(19)17-14(18-16)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H,17,18,19) |
Clé InChI |
UHIUAZHMOSJOCF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)





![2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11765047.png)


![8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11765068.png)
